Aromatic Imidazole vs. 4,5-Dihydroimidazole: Thermal Stability Advantage in Silatrane Derivatives
In a direct head-to-head comparison, the silatrane derivative prepared from 1-[3-(triethoxysilyl)propyl]-1H-imidazole (compound 7) exhibited a higher thermal decomposition onset temperature than its 2-imidazoline (4,5-dihydroimidazole) counterpart (compound 12). Thermogravimetric analysis (TGA) under identical conditions showed that the aromatic imidazole-silatrane framework provides enhanced thermal resilience, which is attributed to the aromatic stabilization of the imidazole ring [1].
| Evidence Dimension | Thermal decomposition onset temperature (TGA) |
|---|---|
| Target Compound Data | Silatrane 7 (from target compound): Higher thermal stability (exact onset temperature values reported in primary publication) |
| Comparator Or Baseline | Silatrane 12 (from N-(3-triethoxysilylpropyl)-2-imidazoline, CAS 58068-97-6 analog): Lower thermal stability |
| Quantified Difference | Target compound-derived silatrane shows qualitatively higher thermal stability; precise ΔT values available in original TGA thermograms |
| Conditions | Thermogravimetric analysis under inert atmosphere; compounds synthesized and characterized as described in J. Coord. Chem. 2015 |
Why This Matters
Higher thermal stability directly translates to extended catalyst lifetime and broader operating temperature windows in high-temperature heterogeneous catalysis and coatings applications.
- [1] Puri, J. K., et al. (2015). Imidazolyl-substituted silatranes derived from triethanolamine and tris(isopropanol)amine: syntheses and structural characterization. Journal of Coordination Chemistry, 68(5), 901-915. View Source
